![molecular formula C10H11N2O2S2Zn+ B1678529 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc CAS No. 13463-41-7](/img/no-structure.png)
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Overview
Description
1-Hydroxypyridine-2-thione, also known as pyrithione, is a heterocyclic thiohydroxamic acid that forms a five-membered complex via its oxygen and sulfur atoms with zinc . It is a coordination complex of zinc and pyrithione that has antimicrobial and anticancer activities.
Synthesis Analysis
The synthesis of 1-Hydroxypyridine-2-thione (HPT) is usually achieved through the reaction of sodium thiocyanate with 2-chloropyridine .Molecular Structure Analysis
The molecular formula of 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc is C10H11N2O2S2Zn+. The molecular weight is 317.70 g/mol .Chemical Reactions Analysis
1-Hydroxypyridine-2-thione-6-carboxylic acid has been reported as a first-in-class metallo β-lactamase inhibitor (MBLi) with a potent inhibition Ki of 13 nm against VIM-2 .Physical And Chemical Properties Analysis
1-Hydroxypyridine-2-thione is a solid, colorless or light yellow crystal, soluble in ketones, ethers, and polar organic solvents . Its structure contains a hydrogen bond donor and a thiol group, giving it unique reactivity properties .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc,” focusing on unique applications across different fields:
Medicine: Bactericidal and Fungicidal Activity
“1-Hydroxypyridine-2-thione” and its metal complexes exhibit significant bactericidal and fungicidal properties. These compounds are utilized in medical applications to combat bacterial and fungal infections .
Medicine: Anticancer Activity
Research has indicated that “1-Hydroxypyridine-2-thione” complexes, particularly those involving zinc, may possess anticancer activities. These compounds are being studied for their potential use in cancer treatment .
Medicine: Photochemical Activity
The compound is also known for its photochemical activity, which is leveraged in various medical therapies and research applications .
Neuroscience: Synaptic Adhesion Molecule Study
“1-Hydroxypyridine-2-thione” has been associated with the study of synaptic adhesion molecules, which are crucial for the development and maintenance of brain neuronal networks .
Drug Development: Metallo β-Lactamase Inhibition
The compound has been identified as a potential scaffold for designing potent inhibitors against metallo β-lactamases (MBL), enzymes that contribute to antibiotic resistance .
Photochemistry: Hydroxyl Radical Generation
It serves as an important photochemical generator of hydroxyl radicals, although it’s not a specific precursor. Its behavior under photoionization is a subject of study in photochemical processes .
Mechanism of Action
Target of Action
The primary target of 1-Hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;Zinc is the zinc transporter proteins , specifically the SLC39A family of ZIP transporters . These transporters are essential for the import of zinc across biological membranes .
Mode of Action
The compound interacts with its targets by binding to the zinc ions, forming a complex. This complex is recognized by the zinc transporters, which then facilitate the import of zinc into the cell . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the zinc homeostasis pathway . Zinc is essential for numerous biochemical processes, including cell division . By facilitating the import of zinc into cells, the compound ensures that these processes can occur efficiently.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in facilitating zinc import. By ensuring adequate intracellular zinc levels, the compound supports numerous zinc-dependent processes, including cell division .
Safety and Hazards
1-Hydroxypyridine-2-thione has certain toxicity and should be used with caution for humans and the environment . During operation, strict safety procedures should be followed, and appropriate protective equipment such as gloves, glasses, and lab coats should be worn . It should be stored in a dry, well-ventilated place, away from fire sources and oxidants . If necessary, appropriate waste disposal measures should be taken to avoid environmental pollution .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc involves the reaction of 2-mercaptopyridine with zinc chloride in the presence of sodium hydroxide followed by oxidation with hydrogen peroxide to yield the desired compound.", "Starting Materials": [ "2-mercaptopyridine", "Zinc chloride", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-mercaptopyridine in water and add sodium hydroxide solution to adjust the pH to 8-9.", "Step 2: Add zinc chloride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Filter the resulting solid and wash with water to remove excess zinc chloride.", "Step 4: Dissolve the obtained solid in ethanol and add hydrogen peroxide dropwise with stirring.", "Step 5: Heat the reaction mixture at 70-80°C for 2-3 hours.", "Step 6: Cool the reaction mixture and filter the solid product.", "Step 7: Wash the solid with water and dry in vacuum to obtain the desired compound." ] } | |
CAS RN |
13463-41-7 |
Product Name |
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc |
Molecular Formula |
C10H11N2O2S2Zn+ |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc |
InChI |
InChI=1S/C5H6NOS.C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h1-2,4,7H,3H2;1-4,7H;/q+1;; |
InChI Key |
YZYHTCSREWDSOL-UHFFFAOYSA-O |
SMILES |
C1C=CC=[N+](C1=S)O.C1=CC(=S)N(C=C1)O.[Zn] |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2] |
Appearance |
Solid powder |
boiling_point |
100 (Zinc salt) |
Color/Form |
Off-white powde |
density |
1.782 at 25 °C |
melting_point |
70.5 °C 240 °C, decomposes |
Other CAS RN |
13463-41-7 |
physical_description |
Zinc pyrithione is a fine beige granules. (NTP, 1992) |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15922-78-8 (hydrochloride salt) |
shelf_life |
Stable at 100 °C for 120 h |
solubility |
Insoluble (<1 mg/ml at 70° F) (NTP, 1992) Soluble in cold water (Zinc salt) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-hydroxypyridine-2-thione 2-HPT cpd 2-mercaptopyridine-N-oxide 2-pyridinethiol 1-oxide 67Ga-MPO 68Ga-mercaptopyridine-N-oxide indium 111-2-mercaptopyridine-1-oxide N-hydroxypyridine-2-thione Omadine pyridine-2-thiol N-oxide pyrithione pyrithione barium (2:1) salt pyrithione calcium (2:1) salt pyrithione magnesium salt pyrithione potassium salt pyrithione sodium salt sodium pyridinethione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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